![molecular formula C15H16N4OS B2770418 (2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2097939-81-4](/img/structure/B2770418.png)
(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
“(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one” is a structurally modified derivative . It is a synthetic compound that has been designed and synthesized through a multi-step procedure .
Synthesis Analysis
The synthesis of this compound involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of this compound was characterized using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis
The compound was evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5 .Scientific Research Applications
Medicinal Chemistry: Antihypertensive and Multiple Sclerosis Treatment
1,2,5-Thiadiazoles are a class of heterocycles that have been extensively studied for their medicinal properties. Compounds containing the 1,2,5-thiadiazole moiety, such as Timolol and Tizanidine, are used in treating conditions like hypertension and multiple sclerosis . The presence of the thiadiazolyl piperazine structure in the compound suggests potential applications in designing new therapeutic agents targeting similar pathways.
Materials Science: OLED and Solar Cell Applications
The related 1,2,5-thiadiazole derivatives have found applications in materials science, particularly in the creation of organic light-emitting diodes (OLEDs) and solar cells . The compound’s structural features, including the thiadiazole ring, could be explored for developing advanced materials with improved photophysical properties.
Organic Synthesis: Ring Contraction and Sulfone Formation
In organic synthesis, thiadiazoles undergo interesting reactions such as ring contractions to form sulfones . The compound “(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one” could serve as a precursor for synthesizing novel sulfone derivatives with potential applications in various chemical industries.
Molecular Magnetism: Radical Anions and Coordination Compounds
1,2,5-Thiadiazole 1,1-dioxides and their radical anions exhibit unique magnetic properties, making them suitable for constructing functional molecular materials . The compound could be investigated for its ability to form radical anions and coordination compounds with transition metals, contributing to the field of molecular magnetism.
Pharmacology: Pan-Kras and Indoleamine 2,3-dioxygenase Inhibition
Some 1,2,5-thiadiazole 1,1-dioxides act as pan-Kras inhibitors and indoleamine 2,3-dioxygenase inhibitors . These are important targets in cancer therapy, suggesting that the compound could be studied for its pharmacological effects in oncology research.
Biochemistry: Histamine H2-Receptor Antagonism
Histamine H2-receptor antagonists are another class of drugs where 1,2,5-thiadiazole derivatives have shown activity . The compound’s structural similarity to known H2-receptor antagonists points to its potential application in the development of new antihistamines.
Mechanism of Action
properties
IUPAC Name |
(E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c20-15(7-6-13-4-2-1-3-5-13)19-10-8-18(9-11-19)14-12-16-21-17-14/h1-7,12H,8-11H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVUVGABDRBEIM-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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